molecular formula C11H14O2S B13983325 tert-Butyl 3-(thiophen-3-yl)prop-2-enoate CAS No. 141519-38-2

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate

Cat. No.: B13983325
CAS No.: 141519-38-2
M. Wt: 210.29 g/mol
InChI Key: GILTYFLSIJXGFL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate is an α,β-unsaturated ester characterized by a thiophene ring at the β-position and a bulky tert-butyl ester group. Its synthesis often employs the Horner-Wadsworth-Emmons (HWE) olefination, a method widely used for constructing conjugated enoate systems . The tert-butyl group enhances steric protection and solubility in nonpolar solvents, while the thiophene moiety contributes aromaticity and electronic conjugation, making the compound relevant in materials science and organic synthesis . Notably, it has been identified as a byproduct in sulfenate coupling reactions, highlighting its incidental formation under specific catalytic conditions .

Properties

CAS No.

141519-38-2

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

tert-butyl 3-thiophen-3-ylprop-2-enoate

InChI

InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)5-4-9-6-7-14-8-9/h4-8H,1-3H3

InChI Key

GILTYFLSIJXGFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate typically involves the esterification of thiophene derivatives with tert-butyl acrylate. One common method is the reaction of thiophene-3-carboxylic acid with tert-butyl acrylate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of thiophene-based drugs and their biological activities.

    Industry: Used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. In materials science, the compound’s electronic properties are exploited in the design of organic semiconductors.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following compounds share the tert-butyl prop-2-enoate backbone but differ in substituents, leading to distinct properties:

Compound Name Substituent Key Features
tert-Butyl 3-(thiophen-3-yl)prop-2-enoate Thiophen-3-yl Electron-rich aromatic system; moderate polarity due to sulfur
tert-Butyl (E)-3-(pyridin-3-yl)acrylate Pyridin-3-yl Basic nitrogen; hydrogen-bonding capability; increased polarity
tert-Butyl 3-(3-trifluoromethylphenyl)propanoate 3-Trifluoromethylphenyl Strong electron-withdrawing CF₃ group; enhanced lipophilicity
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) Cyano, diphenyl, 2-ethylhexyl UV-filter properties; high molar absorptivity (~300 nm)
tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate Polyether chain Hydrophilic; potential for solubilizing hydrophobic cores

Key Observations :

  • Electronic Effects : Thiophene’s electron-rich nature contrasts with pyridine’s basicity and the trifluoromethyl group’s electron-withdrawing effects. This impacts reactivity in electrophilic additions or cycloadditions .
  • Polarity : The polyether chain in drastically increases hydrophilicity, whereas the 2-ethylhexyl group in OC enhances lipophilicity .

Physical and Spectroscopic Properties

Property This compound tert-Butyl (E)-3-(pyridin-3-yl)acrylate OC (UV Filter)
Solubility Moderate in organic solvents Higher polarity improves aqueous miscibility Lipophilic (2-ethylhexyl)
UV Absorption Weak absorbance (thiophene π→π*) Pyridine-based n→π* transitions Strong absorbance at ~300 nm
¹H NMR Shifts Thiophene protons: δ 7.11–7.40 (J = 5.2 Hz) Pyridine protons: δ 8.5–7.2 Diphenyl protons: δ 7.3–7.5

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